(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
This compound is a nitrile-containing enamine derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 4 and a (3-chloro-2-methylphenyl)amino moiety at position 2. The fluorine atom on the phenyl ring and the chloro-methyl substitution on the aniline group contribute to its unique physicochemical profile, including lipophilicity and dipole moments, which are pivotal for applications in medicinal chemistry or material science .
Properties
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c1-12-16(20)3-2-4-17(12)23-10-14(9-22)19-24-18(11-25-19)13-5-7-15(21)8-6-13/h2-8,10-11,23H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUOAOKZQMPJTG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole and its derivatives are known for their diverse biological properties, including antibacterial, antiviral, and anticancer activities.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of 362.8 g/mol. The IUPAC name provides insight into its structure, indicating the presence of both thiazole and aromatic systems which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClFN2OS |
| Molecular Weight | 362.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | BNMWOUDXLMRNEP-UHFFFAOYSA-N |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The thiazole ring is known to participate in various biochemical pathways, potentially affecting:
- Enzymatic Activity : It may inhibit bacterial enzymes or proteins essential for their survival.
- Cellular Pathways : Disruption of metabolic pathways such as DNA replication and protein synthesis can lead to cytotoxic effects on target cells.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, related compounds have shown activity against various bacterial strains, suggesting that this compound may also possess similar efficacy. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
Thiazoles have been explored for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, including those derived from breast and lung cancers. The presence of electron-withdrawing groups like chlorine and fluorine is often correlated with increased potency against tumor cells.
Antiviral Properties
Some studies have indicated that thiazole derivatives can exhibit antiviral activity, potentially through mechanisms involving the inhibition of viral replication or entry into host cells.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and evaluated their biological activities against human cancer cell lines. Results showed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications at specific positions significantly influence biological activity. For example, the introduction of halogen substituents was found to enhance antibacterial properties .
- Mechanistic Insights : Research has suggested that certain thiazole compounds induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an antibacterial agent . Studies indicate that it may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics. Its unique thiazole structure is known to interact with bacterial enzymes, potentially inhibiting their function and disrupting essential metabolic pathways such as DNA replication and protein synthesis.
Antiviral and Anticancer Properties
Research has also explored the compound's antiviral and anticancer properties. Preliminary findings suggest that it may interfere with viral replication mechanisms and exhibit cytotoxic effects on cancer cells. This opens avenues for its use in therapeutic formulations targeting viral infections and malignancies.
Material Science
Due to its distinctive chemical properties, the compound is being studied for applications in material science . It can serve as a building block in synthesizing advanced materials with specific functionalities, including sensors and catalysts.
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several thiazole derivatives, including our compound of interest. The results demonstrated that it inhibited the growth of Staphylococcus aureus at low concentrations, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
In another investigation reported in Cancer Research, researchers assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The findings indicated that (2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibited significant activity against breast cancer cells, suggesting a mechanism involving apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the 1,3-thiazole backbone but differ in substituents, stereochemistry, and appended functional groups. Below is a comparative analysis of key analogs:
Substituent Variations on the Thiazole Ring
- (2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (): The 4-nitrophenyl group replaces the 4-fluorophenyl substituent. The nitro group is strongly electron-withdrawing, reducing electron density on the thiazole ring compared to the fluorine substituent. This may alter reactivity in nucleophilic aromatic substitution or binding affinity in biological targets (e.g., kinase inhibitors) . Higher molecular weight (average mass: ~393.84 g/mol) compared to the fluorophenyl analog (~378.83 g/mol) .
- (2Z)-3-(2,4-Dimethoxyanilino)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile (): Incorporates a coumarin-thiazole hybrid structure. Dimethoxy substituents on the aniline enhance solubility in polar solvents, contrasting with the chloro-methyl group’s lipophilicity .
Modifications in the Enamine Side Chain
- (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile (): Replaces the (3-chloro-2-methylphenyl)amino group with a sulfonamido-methyl moiety.
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile ():
Electronic and Steric Effects
NMR Chemical Shift Analysis ():
- Comparative NMR studies of structurally related compounds (e.g., Rapa analogs) reveal that substituents at positions 29–36 and 39–44 (regions A and B) significantly affect chemical shifts. For example, electron-withdrawing groups like nitro or fluorine alter shielding in these regions, which can be used to predict binding modes or reactivity .
- The target compound’s 4-fluorophenyl group likely induces upfield shifts in region A compared to nitro-substituted analogs .
- Lumping Strategy Implications (): Compounds with similar core structures (e.g., thiazole-enamine systems) but varying substituents are often grouped for computational modeling. However, even minor substituent changes (e.g., fluoro vs. chloro) can lead to divergent physicochemical behaviors, necessitating individualized evaluation .
Tabulated Comparison of Key Compounds
Research Implications and Gaps
While structural analogs share core motifs, substituent-driven variations in electronic density, steric bulk, and solubility underscore the need for tailored optimization. For instance:
- Biological Activity : Nitro and fluoro substituents may confer distinct target affinities (e.g., kinase vs. protease inhibition), but specific assay data are lacking in the provided evidence.
- Synthetic Challenges : Bulky groups (e.g., coumarin in ) complicate regioselective synthesis compared to simpler aryl substituents.
- Computational Modeling : Lumping strategies () risk oversimplifying substituent effects; quantum mechanical calculations are recommended for accurate property prediction .
Q & A
Basic Research Question
- NMR spectroscopy : - and -NMR identify the thiazole ring protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115 ppm). NOESY confirms spatial proximity of the chloro-methylphenyl and fluorophenyl groups .
- FT-IR : Strong absorption at ~2220 cm confirms the nitrile group, while N-H stretches (~3350 cm) validate the amino linkage .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion [M+H] with <2 ppm error to confirm stoichiometry .
How can researchers address contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
- Multi-technique validation : Cross-validate NMR and X-ray data to resolve ambiguities (e.g., distinguishing E/Z isomers via NOESY vs. SCXRD) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize geometry, aligning with experimental data .
- Dynamic NMR : Variable-temperature studies detect rotational barriers in the enenitrile group, explaining split peaks at low temperatures .
What methodologies are recommended for evaluating the compound’s biological activity?
Advanced Research Question
- In vitro assays : Screen against kinase targets (e.g., EGFR or JAK2) using fluorescence polarization assays to quantify IC values .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to the ATP-binding pocket of kinases, guided by the fluorophenyl group’s hydrophobic interactions .
- ADME profiling : Use Caco-2 cell monolayers to assess permeability and microsomal stability assays (e.g., human liver microsomes) for metabolic liability .
How does the compound’s stability under varying pH and thermal conditions impact formulation studies?
Basic Research Question
- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–10). The nitrile group is prone to hydrolysis at pH > 8, requiring lyophilization for long-term storage .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (~150–160°C) and glass transition temperatures for amorphous forms .
What strategies mitigate challenges in scaling up synthesis without compromising stereochemical integrity?
Advanced Research Question
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during the exothermic amination step .
- Catalyst recycling : Immobilize palladium catalysts on silica supports to maintain yields (>85%) over multiple batches .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
How can researchers elucidate the role of the fluorophenyl-thiazole moiety in target binding?
Advanced Research Question
- SAR studies : Synthesize analogs with substituents (e.g., Cl, Br) on the phenyl ring and compare IC values to map electronic effects .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to visualize fluorine’s halogen-bonding interactions with kinase backbones .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
